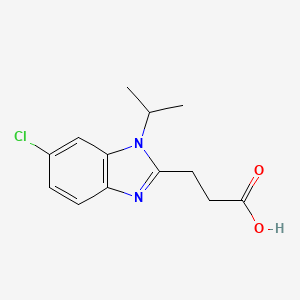

3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid

Vue d'ensemble

Description

3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid is a useful research compound. Its molecular formula is C13H15ClN2O2 and its molecular weight is 266.72 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Benzimidazoles

are a class of heterocyclic aromatic organic compounds. This class of compounds has been extensively studied due to their wide range of biological activities. They are known to interact with various enzymes and protein receptors, making them pivotal structures in drug design .

Propionic acids

, on the other hand, are a class of carboxylic acids. They are known to inhibit prostaglandin synthesis by COX-1 and COX-2 . Prostaglandins are lipid compounds that have diverse hormone-like effects in animals.

Analyse Biochimique

Biochemical Properties

3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit specific enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to active sites, leading to either inhibition or activation of the protein’s function .

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and energy production . Additionally, it has been observed to affect cell signaling pathways such as the PI3K-Akt pathway, which is crucial for cell survival and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit enzymes involved in the synthesis of certain metabolites, thereby affecting the overall metabolic balance . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, the compound can affect the PI3K-Akt signaling pathway, which is involved in regulating cell growth and survival . Additionally, it can influence the levels of various metabolites, thereby altering the overall metabolic flux .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its activity and function, as it may preferentially accumulate in certain tissues or organelles .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects . For instance, the compound may localize to the mitochondria, where it can influence energy production and metabolic processes .

Activité Biologique

3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid is a compound belonging to the benzimidazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C13H15ClN2O2

- Molecular Weight : 266.73 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It is believed to inhibit specific pathways involved in cell proliferation and survival, particularly in cancerous cells.

Antimicrobial Activity

Research indicates that compounds within the benzimidazole class exhibit significant antimicrobial properties. The presence of the chloro and isopropyl groups may enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic processes, making it a candidate for further exploration in treating bacterial infections.

Anticancer Properties

Studies have shown that benzimidazole derivatives can inhibit the growth of various cancer cell lines. For instance, this compound has demonstrated cytotoxic effects against several cancer types, including:

- HeLa (cervical adenocarcinoma)

- A375 (malignant melanoma)

- HCT116 (colon carcinoma)

The compound's IC50 values in these studies suggest potent anticancer activity, warranting further investigation into its mechanisms and potential therapeutic applications.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Antimicrobial Activity | Inhibits growth of Pseudomonas aeruginosa through quorum sensing inhibition. |

| Cytotoxicity Assays | IC50 values reported at 0.87 µM for A375 cells and 0.55 µM for HCT116 cells, indicating strong antiproliferative effects. |

| Mechanistic Studies | Disruption of cell cycle progression observed in treated cancer cells, leading to increased apoptosis rates. |

Quorum Sensing Inhibition

One notable study highlighted the compound's ability to interfere with quorum sensing in Pseudomonas aeruginosa, inhibiting virulence factor production and biofilm formation. This suggests potential applications in treating infections caused by biofilm-forming bacteria.

Applications De Recherche Scientifique

Antimicrobial Activity

Preliminary studies suggest that 3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid exhibits significant antimicrobial activity. The benzimidazole scaffold is often associated with the inhibition of bacterial growth and may serve as an effective agent against various pathogens.

Case Study:

In laboratory settings, this compound demonstrated inhibition of quorum sensing in Pseudomonas aeruginosa, a bacterium known for its resistance to antibiotics. The compound binds to the PqsR receptor, disrupting the transcription of virulence genes and reducing biofilm formation, which is crucial for bacterial survival and pathogenicity.

Anticancer Properties

The structural properties of this compound indicate potential efficacy in anticancer therapies. The benzimidazole structure is frequently found in drugs targeting cancer cells by interfering with specific cellular pathways.

Research Findings:

Studies have indicated that compounds with similar structures can inhibit key enzymes involved in cancer progression. Further research is necessary to establish the precise mechanisms through which this compound exerts its effects on cancer cells.

Enzyme Inhibition

The compound's carboxylic acid functional group enhances its reactivity, making it a suitable candidate for enzyme inhibition studies. It has been shown to interact with various biological targets, potentially modulating enzyme activities critical for disease processes.

Table: Interaction Studies

| Biological Target | Mechanism of Action | Effect |

|---|---|---|

| PqsR receptor | Inhibition | Reduced virulence gene expression |

| Specific kinases | Inhibition | Potential reduction in cell proliferation |

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step organic reactions that capitalize on its unique structural features. Its reactivity can be attributed to both the benzimidazole ring and the carboxylic acid group, allowing for diverse synthetic pathways.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Chloro Position

The 6-chloro group undergoes nucleophilic substitution under basic or catalytic conditions. This reactivity is analogous to other 2-chlorobenzimidazole derivatives .

Mechanistic Insight :

The reaction proceeds via an S<sub>N</sub>Ar mechanism , where the electron-withdrawing benzimidazole ring activates the chloro group for attack by nucleophiles. The isopropyl group sterically hinders para-substitution, directing reactivity to the 6-position .

Carboxylic Acid Derivitization

The propanoic acid group participates in standard carboxylate reactions, including esterification and amidation .

Key Observations :

-

Coupling reactions require activation of the carboxylic acid to a mixed anhydride or acyl chloride .

-

Steric hindrance from the isopropyl group reduces reaction rates compared to non-substituted analogs .

Electrophilic Aromatic Substitution (EAS)

The benzimidazole ring exhibits limited EAS due to electron deficiency. Nitration occurs selectively at the 4-position under strongly acidic conditions :

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| HNO₃/H₂SO₄, 0°C, 2 hrs | 3-(4-Nitro-6-chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid | 45% |

Mechanism :

Protonation of the benzimidazole nitrogen enhances electrophilicity, directing nitration to the meta position relative to the chloro substituent .

Redox Reactions

The propanoic acid side chain can be reduced to a propanol derivative:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| LiAlH₄, THF, reflux, 4 hrs | 3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propan-1-ol | 73% |

Limitation :

Over-reduction of the benzimidazole ring is avoided by using milder agents like NaBH₄ .

Thermal Stability and Degradation

Under pyrolysis (>200°C), decarboxylation occurs:

| Conditions | Product | Observation | Reference |

|---|---|---|---|

| 220°C, N₂ atmosphere, 1 hr | 3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propane | CO₂ evolution confirmed via IR |

Metal Coordination

The compound acts as a bidentate ligand via the benzimidazole nitrogen and carboxylate oxygen:

| Metal Salt | Conditions | Complex Formed | Application | Reference |

|---|---|---|---|---|

| Cu(NO₃)₂ | Ethanol, 25°C | [Cu(L)₂(H₂O)₂] | Catalytic oxidation studies |

Propriétés

IUPAC Name |

3-(6-chloro-1-propan-2-ylbenzimidazol-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O2/c1-8(2)16-11-7-9(14)3-4-10(11)15-12(16)5-6-13(17)18/h3-4,7-8H,5-6H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFSWMWJFVCCBSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(C=CC(=C2)Cl)N=C1CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.